3-(Dibenzylamino)phenol
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Overview
Description
3-(Dibenzylamino)phenol: is an organic compound that belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, where a dibenzylamino group is attached to the phenol ring. Phenolic compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibenzylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a halogenated phenol reacts with dibenzylamine under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydroxide (NaOH) and is conducted under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of diazonium salts, which are highly reactive intermediates. The diazonium salt derived from aniline can be treated with dibenzylamine to yield the target compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Dibenzylamino)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The compound can be reduced to form hydroquinones, which have significant biological activities.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are frequently employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
Chemistry: 3-(Dibenzylamino)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is studied for its potential antioxidant properties. Phenolic compounds are known to scavenge free radicals, which can help in reducing oxidative stress in biological systems .
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs. Its antioxidant properties may contribute to its effectiveness in treating diseases related to oxidative stress .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its phenolic structure provides stability and enhances the properties of the final products .
Mechanism of Action
The mechanism of action of 3-(Dibenzylamino)phenol involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. This antioxidant activity is crucial in protecting cells from oxidative stress . Additionally, the compound may interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
Comparison with Similar Compounds
Phenol (C6H5OH): The parent compound of phenolic compounds, known for its antiseptic properties.
4-Hexylresorcinol: A phenolic compound used as an antiseptic with fewer side effects compared to phenol.
Hydroquinone: A phenolic compound with significant antioxidant properties.
Uniqueness: This unique structure allows for a broader range of chemical reactions and interactions, making it a valuable compound in various fields .
Properties
CAS No. |
52007-94-0 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(dibenzylamino)phenol |
InChI |
InChI=1S/C20H19NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14,22H,15-16H2 |
InChI Key |
LVIUSPQSZFTDFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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